molecular formula C16H19BrN4O B6458504 4-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine CAS No. 2549064-30-2

4-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine

Cat. No.: B6458504
CAS No.: 2549064-30-2
M. Wt: 363.25 g/mol
InChI Key: LEVYHFXNPIRMLN-UHFFFAOYSA-N
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Description

4-{4-[(3-Bromophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine is a heterocyclic compound that features a piperazine ring substituted with a 3-bromophenylmethyl group and a methoxypyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine typically involves a multi-step process. One common method includes:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized through cyclization reactions involving diamines and appropriate reagents.

    Substitution with 3-Bromophenylmethyl Group: The piperazine intermediate is then reacted with 3-bromobenzyl chloride under basic conditions to introduce the 3-bromophenylmethyl group.

    Coupling with Methoxypyrimidine: Finally, the substituted piperazine is coupled with 6-methoxypyrimidine using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as crystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: The bromine atom in the 3-bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of azido or thiol-substituted derivatives.

Scientific Research Applications

4-{4-[(3-Bromophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its therapeutic potential in treating neurological disorders and as an antimicrobial agent.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Comparison with Similar Compounds

  • 4-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine
  • 4-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine
  • 4-{4-[(3-Methylphenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine

Comparison:

  • Uniqueness: The presence of the bromine atom in 4-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine imparts unique electronic and steric properties, potentially enhancing its biological activity compared to its chloro, fluoro, and methyl analogs.
  • Activity: The bromine-substituted compound may exhibit different pharmacokinetic and pharmacodynamic profiles, influencing its efficacy and safety as a therapeutic agent.

Properties

IUPAC Name

4-[4-[(3-bromophenyl)methyl]piperazin-1-yl]-6-methoxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN4O/c1-22-16-10-15(18-12-19-16)21-7-5-20(6-8-21)11-13-3-2-4-14(17)9-13/h2-4,9-10,12H,5-8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEVYHFXNPIRMLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)N2CCN(CC2)CC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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